An In-Depth Technical Guide to 1-Bromo-5-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1)
An In-Depth Technical Guide to 1-Bromo-5-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-5-chloro-2,3-difluorobenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, explores a probable synthetic pathway based on established chemical principles, and details its known applications, particularly in the realm of drug discovery. Furthermore, this guide presents key spectroscopic data for analytical characterization and outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.
Introduction: A Versatile Halogenated Building Block
1-Bromo-5-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1), also known by its IUPAC name 5-Bromo-1-chloro-2,3-difluorobenzene, is a polysubstituted benzene derivative. The unique arrangement of its substituents—a bromine atom, a chlorine atom, and two adjacent fluorine atoms—imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The presence of multiple halogen atoms offers several reactive sites for further functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and metallation-electrophile quenching sequences. This versatility allows for the strategic introduction of this fluorinated scaffold into complex molecular architectures, a common requirement in the development of novel pharmaceuticals and advanced materials.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 1-Bromo-5-chloro-2,3-difluorobenzene is paramount for its effective application in research and development.
| Property | Value |
| CAS Number | 1060813-07-1 |
| Molecular Formula | C₆H₂BrClF₂ |
| Molecular Weight | 227.43 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 192.3 ± 35.0 °C (Predicted) |
| Density | 1.805 ± 0.06 g/cm³ (Predicted) |
-
¹H NMR: A complex multiplet in the aromatic region is expected due to spin-spin coupling between the two protons and the adjacent fluorine atoms.
-
¹³C NMR: The spectrum would display six distinct signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the attached halogens. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be particularly informative.
-
¹⁹F NMR: Two distinct resonances are anticipated for the two non-equivalent fluorine atoms, with their coupling patterns providing valuable information about their chemical environment.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom, aiding in the confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C-F, C-Cl, and C-Br bonds, as well as aromatic C=C stretching vibrations.
Synthesis and Reaction Pathways
A plausible and industrially scalable synthesis of 1-Bromo-5-chloro-2,3-difluorobenzene can be conceptualized through a multi-step process starting from readily available precursors. A relevant patent for the preparation of a structurally similar compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, outlines a synthetic strategy involving diazotization and reduction of a substituted aniline.[2] This approach can be adapted for the synthesis of the target molecule.
Proposed Synthetic Pathway:
Caption: Figure 1. Proposed synthetic pathway for 1-Bromo-5-chloro-2,3-difluorobenzene.
Step-by-Step Methodology (Hypothetical Protocol):
-
Diazotization: 2,3-Difluoro-5-chloroaniline is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to a temperature between 0 and 5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added portion-wise to a heated solution of copper(I) bromide (CuBr) in HBr. The diazonium group is replaced by a bromine atom, leading to the formation of 1-Bromo-5-chloro-2,3-difluorobenzene. The reaction mixture is typically stirred at an elevated temperature to ensure complete conversion.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and extracted with a suitable organic solvent, such as dichloromethane or diethyl ether. The organic layer is then washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to obtain the final product with high purity.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in drug discovery. The introduction of fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
While specific examples of marketed drugs containing the 1-Bromo-5-chloro-2,3-difluorobenzene moiety are not readily found in the public domain, its utility as a synthetic intermediate is evident. The bromine atom serves as a versatile handle for introducing various functional groups through well-established cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the construction of diverse compound libraries for high-throughput screening in drug discovery programs.
Potential Therapeutic Areas:
The strategic incorporation of the 1-Bromo-5-chloro-2,3-difluorophenyl scaffold could be explored in the development of novel therapeutics for a range of diseases, including:
-
Oncology: As a component of kinase inhibitors or other anti-cancer agents.
-
Infectious Diseases: In the synthesis of novel antibacterial or antiviral compounds.
-
Central Nervous System (CNS) Disorders: The lipophilicity imparted by the fluorine atoms can aid in blood-brain barrier penetration.
-
Inflammatory Diseases: As a core fragment in the design of anti-inflammatory agents.
Illustrative Reaction Scheme in Medicinal Chemistry:
Caption: Figure 2. Suzuki coupling of 1-Bromo-5-chloro-2,3-difluorobenzene.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-5-chloro-2,3-difluorobenzene.
Hazard Identification:
Based on data for structurally similar compounds, 1-Bromo-5-chloro-2,3-difluorobenzene should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[3]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-5-chloro-2,3-difluorobenzene is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides multiple avenues for further chemical modification, making it a highly attractive intermediate for the synthesis of complex molecules in the pharmaceutical and materials science industries. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for unlocking its full potential in innovative research and development endeavors.
References
- Exploring 1-Bromo-2,3-Difluorobenzene: A Key Pharmaceutical Intermediate. (n.d.).
- Process for preparing 1-bromo-3,5-difluorobenzene. (1997). Google Patents.
-
5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek. Retrieved from [Link]
- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. (n.d.). Google Docs.
- Technical Insights: Properties and Applications of 1-Bromo-3-chloro-2,5-difluorobenzene. (2025, October 1).
- An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications. (2025, December). Benchchem.
-
6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. (2023, December 16). Medium. Retrieved from [Link]
-
1-Bromo-3-chloro-5-fluorobenzene. (n.d.). PubChem. Retrieved from [Link]
- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (2020). Google Patents.
